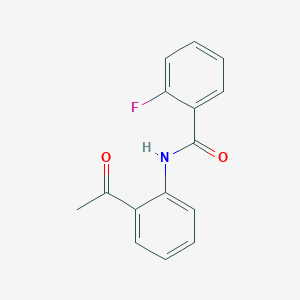

![molecular formula C14H8BrClN2OS2 B2514132 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide CAS No. 391229-53-1](/img/structure/B2514132.png)

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

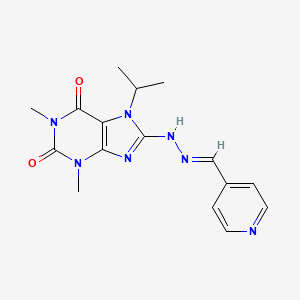

The compound N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide is a chemical entity that appears to be a derivative of thiazole and benzamide with potential applications in various fields of chemistry and materials science. Although the provided papers do not directly discuss this compound, they offer insights into similar structures that can help infer some properties and behaviors of the compound .

Synthesis Analysis

The synthesis of similar compounds typically involves the formation of the thiazole ring, followed by the introduction of various substituents such as bromo, chloro, and amide groups. The papers provided do not detail the synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide, but they do discuss related compounds, suggesting that similar synthetic routes could be employed, possibly involving steps like cyclization, halogenation, and amide coupling reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques and density functional theory (DFT) calculations. For instance, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized by single-crystal X-ray diffraction and showed crystallization in the orthorhombic space group with specific unit cell parameters . These techniques could be applied to determine the molecular structure of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide, providing insights into its geometry, bond lengths, and angles.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from their electronic properties, such as the distribution of frontier molecular orbitals (HOMO and LUMO) and the presence of potential reactive sites. The NBO analysis of related compounds suggests the presence of hydrogen bonding and conjugative interactions, which could influence the reactivity of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on the properties of similar compounds. For example, the electronic, vibrational, and structural properties of a pyrazoline derivative were studied using DFT, which could provide a basis for understanding the properties of the compound . The molecular electrostatic potential map and the NBO analysis of related compounds indicate the presence of polarized molecular systems, which could suggest similar properties for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide, such as solubility, dipole moment, and potential applications in nonlinear optics .

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis

- Application : This compound has been involved in microwave-assisted synthesis processes, particularly in the context of Suzuki cross-coupling reactions using bromide candidates and aryl(hetaryl)boronic acids in water or DMF as solvents. This methodology optimizes the catalytic reaction condition and contributes significantly to the field of organic synthesis (Dawood, Elamin, & Faraga, 2015).

Antimicrobial Properties

- Application : Compounds similar to "N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide" have been synthesized and evaluated for their antimicrobial properties. These studies include assessing their activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting their potential in developing new antimicrobial agents (Kubba & Rahim, 2018).

Anticancer and Antifungal Evaluation

- Application : Research has also been conducted on the synthesis of thiazole derivatives, including those similar to the compound , for their potential anticancer and antifungal activities. These studies contribute to the exploration of new therapeutic agents in cancer and fungal infection treatment (Ekrek et al., 2022).

Molecular Modeling and Antioxidant Evaluation

- Application : The compound and its derivatives have been subjects of molecular modeling studies to evaluate their antioxidant activities. This research provides insights into the compound's chemical reactivity and potential as an antioxidant agent (Althagafi, 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2OS2/c15-12-5-4-11(21-12)10-7-20-14(17-10)18-13(19)8-2-1-3-9(16)6-8/h1-7H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVBJBWIVMABCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2514050.png)

![2-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2514053.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2514056.png)

![1-[4-(2,2-Diethoxyethyl)phenyl]ethanone](/img/structure/B2514063.png)

![(1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol](/img/structure/B2514065.png)

![1-(2,4-Dichlorophenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2514070.png)

![1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2514072.png)